![molecular formula C25H22N4O4S B2863052 methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate CAS No. 1226449-48-4](/img/new.no-structure.jpg)

methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Innovative Synthesis Techniques

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are related to the target compound, have been explored. These methods involve starting materials like 2-aminophenol and aim to develop new approaches for creating compounds with applications in biology and medicine (詹淑婷, 2012).

Corrosion Inhibition

A new benzoxazin derivative, specifically methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, was synthesized and evaluated as a corrosion inhibitor for carbon steel in acidic solution. This compound demonstrated good inhibition efficiency, which increases with concentration, highlighting its potential as an environmentally friendly corrosion inhibitor (Hachama et al., 2016).

N-Phthaloylation Reagent

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a compound closely related to the target chemical, has been described as an efficient reagent for N-phthaloylation of amino acids and derivatives. This highlights its utility in organic synthesis, particularly for modifying amino acids and peptides without inducing racemization (Casimir et al., 2002).

Optical Storage Applications

The compound nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate was synthesized and investigated for its potential in reversible optical storage. This research indicates the potential of such benzoxazin derivatives in advanced materials science, particularly in creating materials with photoinduced birefringence (Meng et al., 1996).

作用機序

Mode of Action

The exact mode of action of “methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate” is currently unknown . It’s known that the compound’s structure allows it to exist in both trans and cis isomers , which could potentially influence its interaction with its targets.

将来の方向性

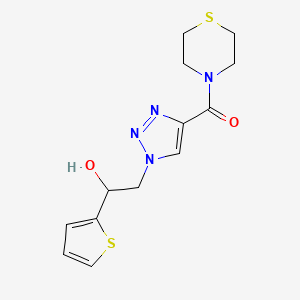

特性

CAS番号 |

1226449-48-4 |

|---|---|

分子式 |

C25H22N4O4S |

分子量 |

474.54 |

IUPAC名 |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3 |

InChIキー |

VDNNKWDQAAVQOS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B2862971.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2862987.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)